Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(furan-2-YL)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(furan-2-YL)-1,3-oxazol-4-YL)phosphonate, a mouthful of a name, belongs to the class of heterocyclic compounds. Let’s break it down:
Dimethyl: Refers to the two methyl groups attached to the phosphonate moiety.
1,3-oxazol-4-YL: The core structure containing an oxazole ring.
(2H-1,3-benzodioxol-5-YL)methyl: The benzodioxole group linked to the oxazole ring.
Phosphonate: The phosphorus-containing functional group.
Preparation Methods
Synthetic Routes::
Pd-Catalyzed C-N Cross-Coupling:
Alternative Route:
- Industrial-scale production methods may involve modifications of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity: Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(furan-2-YL)-1,3-oxazol-4-YL)phosphonate can undergo various reactions
Common Reagents: Phosphorus-based reagents, transition metal catalysts, and nucleophiles.
Major Products: Various derivatives with modified substituents.
Scientific Research Applications
Chemistry: As a versatile building block for designing new compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Potential as an anticancer agent (similar to related indole-based molecules).
Industry: Synthesis of functional materials.
Mechanism of Action
Target: Likely interacts with cellular components (e.g., proteins, DNA).
Pathway: May affect cell cycle progression, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole-based compounds.
Similar Compounds: Explore related molecules, such as N,N-Dimethylpentylone .
Properties
Molecular Formula |
C17H17N2O7P |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-(furan-2-yl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H17N2O7P/c1-21-27(20,22-2)17-16(26-15(19-17)13-4-3-7-23-13)18-9-11-5-6-12-14(8-11)25-10-24-12/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
SLVDSMSXEWTFAQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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